molecular formula C11H13N3O B2766545 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine CAS No. 1016764-91-2

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine

Cat. No.: B2766545
CAS No.: 1016764-91-2
M. Wt: 203.245
InChI Key: ISEONSGTBRHUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

The compound “5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine” is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are often marketed as safe, legal alternatives to that drug . The primary targets of this compound are the cannabinoid receptors, specifically the CB1 and CB2 receptors .

Mode of Action

The compound acts as an agonist for the CB1 and CB2 receptors, meaning it binds to these receptors and produces a biological response . This interaction with the receptors leads to changes in the perception of pain, mood, appetite, and other cognitive and physical processes .

Biochemical Pathways

Like other synthetic cannabinoids, it is likely to affect the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

Synthetic cannabinoids are generally known to have a high lipid solubility and can accumulate in fatty tissues . This can lead to a prolonged elimination half-life, meaning the compound may remain in the body for an extended period of time .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific receptors it interacts with and the subsequent biochemical pathways it affects. Given its activity on the cannabinoid receptors, the compound can have a wide range of effects, including alterations in perception, mood, consciousness, cognition, and motor function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. Furthermore, individual factors such as the user’s age, health status, and genetic makeup can also influence the compound’s effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Properties

IUPAC Name

5-(2-phenylpropan-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(2,8-6-4-3-5-7-8)9-13-14-10(12)15-9/h3-7H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEONSGTBRHUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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